molecular formula C22H23N7O2 B10940982 [3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl][4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone

[3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl][4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B10940982
M. Wt: 417.5 g/mol
InChI Key: PWPBRXOQACHXFJ-UHFFFAOYSA-N
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Description

[3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE is a complex heterocyclic compound that features a combination of pyrazole, isoxazole, pyridine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE typically involves multi-step reactions that include the formation of pyrazole, isoxazole, and pyridine rings followed by their coupling with piperazine. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and isoxazole rings.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced heterocycles.

    Substitution: Formation of substituted piperazines.

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Known for their diverse biological activities.

    Isoxazole Derivatives: Studied for their anti-inflammatory and antimicrobial properties.

    Pyridine Derivatives: Widely used in pharmaceuticals for their therapeutic potential.

    Piperazine Derivatives: Known for their use in antipsychotic and antihelminthic drugs.

Uniqueness

The uniqueness of [3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE lies in its multi-functional structure, which allows it to interact with multiple biological targets, making it a versatile compound for various therapeutic applications.

Properties

Molecular Formula

C22H23N7O2

Molecular Weight

417.5 g/mol

IUPAC Name

[3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridin-4-yl]-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H23N7O2/c1-15-20-18(10-19(25-21(20)31-26-15)17-12-24-27(2)14-17)22(30)29-8-6-28(7-9-29)13-16-4-3-5-23-11-16/h3-5,10-12,14H,6-9,13H2,1-2H3

InChI Key

PWPBRXOQACHXFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)N4CCN(CC4)CC5=CN=CC=C5

Origin of Product

United States

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